(1S,2R,4R,7Z,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
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Description
(1S,2R,4R,7Z,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one is a useful research compound. Its molecular formula is C17H27NO3 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1S,2R,4R,7Z,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one , often referred to as Dimethylamino Parthenolide , is a synthetic derivative of parthenolide, a natural product derived from the plant Tanacetum parthenium (feverfew). This compound has garnered attention for its potential biological activities, particularly in neuroprotection and anti-cancer properties.
- Molecular Formula: C₁₅H₁₉N₁O₃
- Molecular Weight: 293.4 g/mol
- Structure: The compound features a complex bicyclic structure with a dimethylamino group attached to a dioxatricyclo framework.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. Studies have shown that it can protect neurons from oxidative stress and apoptosis induced by various neurotoxins. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and inflammation.
Key Findings:
- In vitro studies demonstrated that the compound reduced neuronal cell death in models of oxidative stress.
- It has been observed to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Anti-Cancer Properties
Dimethylamino Parthenolide has also been studied for its anti-cancer effects. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies:
- Breast Cancer: In a study involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
- Leukemia: Another study reported that Dimethylamino Parthenolide inhibited proliferation in leukemia cells by modulating pathways related to cell survival and apoptosis .
The biological activity of Dimethylamino Parthenolide can be attributed to several mechanisms:
- Inhibition of NF-kB Pathway: The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is crucial for inflammatory responses and cancer progression.
- Induction of Reactive Oxygen Species (ROS): It promotes ROS generation in cancer cells leading to oxidative stress and subsequent cell death.
- Modulation of Cell Cycle Proteins: The compound affects the expression levels of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G2/M phase.
Data Summary
Properties
IUPAC Name |
(1S,2R,4R,7Z,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/b11-6-/t12-,13-,14-,15+,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNSFDHVIBGEJZ-WCOQXKCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)CN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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